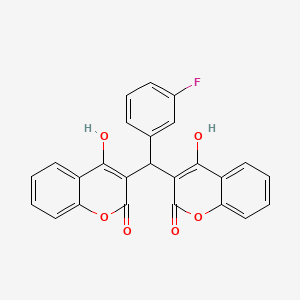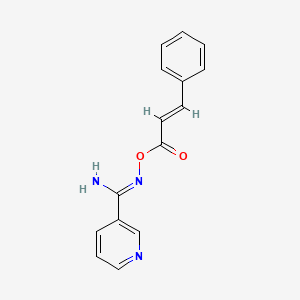
coumarin
Overview
Description
Coumarin, also known as 2H-chromen-2-one, is an aromatic organic compound with the formula C9H6O2. It is a colorless crystalline solid with a sweet odor resembling vanilla and a bitter taste. This compound is found in many plants, where it may serve as a chemical defense against predators . It was first isolated from tonka beans in 1820 .
Preparation Methods
Coumarin can be synthesized through various methods, including the Perkin reaction, Pechmann condensation, Knoevenagel condensation, and Reformatsky reaction .
Perkin Reaction: This involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of a base.
Pechmann Condensation: This method involves the reaction of phenols with β-ketoesters in the presence of a strong acid.
Knoevenagel Condensation: This involves the reaction of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Reformatsky Reaction: This involves the reaction of α-halo esters with aldehydes or ketones in the presence of zinc.
Chemical Reactions Analysis
Coumarin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: this compound can be oxidized to form 7-hydroxythis compound.
Reduction: this compound can be reduced to form dihydrothis compound.
Substitution: this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include acids, bases, and metal catalysts. Major products formed from these reactions include 7-hydroxythis compound, dihydrothis compound, and various substituted coumarins .
Scientific Research Applications
Coumarin has a wide range of scientific research applications :
Chemistry: this compound is used as a starting material for the synthesis of various organic compounds.
Biology: this compound derivatives are used as fluorescent probes for studying biological systems.
Medicine: this compound derivatives, such as warfarin, are used as anticoagulants to prevent blood clots.
Industry: this compound is used in the production of perfumes, flavorings, and optical brighteners.
Mechanism of Action
Coumarin exerts its effects by inhibiting the synthesis of vitamin K, a key component in blood clotting . This inhibition prevents the formation of prothrombin, a protein essential for blood coagulation. This compound targets carbonic anhydrase enzymes and cytochrome P450 enzymes, which play roles in its metabolism and biological activity .
Comparison with Similar Compounds
Coumarin is similar to other benzopyrone compounds, such as chromone and 2-cumaranone . this compound is unique due to its sweet odor and its wide range of applications in various fields. Similar compounds include:
Chromone: Another benzopyrone compound with different biological activities.
2-Cumaranone: A related compound with a similar structure but different properties.
Warfarin: A this compound derivative used as an anticoagulant.
This compound’s unique properties and applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-[(3-fluorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15FO6/c26-14-7-5-6-13(12-14)19(20-22(27)15-8-1-3-10-17(15)31-24(20)29)21-23(28)16-9-2-4-11-18(16)32-25(21)30/h1-12,19,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWCXLIAEWMGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC(=CC=C3)F)C4=C(C5=CC=CC=C5OC4=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715657 | |
| Record name | 3,3'-[(3-Fluorophenyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6160-02-7 | |
| Record name | 3,3'-[(3-Fluorophenyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3916358.png)
![Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate](/img/structure/B3916361.png)

![ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3916370.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-2-ylethanamine](/img/structure/B3916378.png)
![2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3916403.png)
![3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3916409.png)
![3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA](/img/structure/B3916416.png)
![METHYL (5Z)-5-[(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B3916424.png)
![(2E)-N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B3916427.png)
![ethyl (2-{2-[4-(trifluoromethyl)benzylidene]hydrazino}-1,3-thiazol-4-yl)acetate](/img/structure/B3916432.png)
![Methyl (4Z)-4-[(2H-1,3-benzodioxol-5-YL)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3916441.png)
![(E)-3-(3-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3916448.png)
![4-methoxy-N'-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916450.png)
